molecular formula C6H9N3O2 B13327680 (R)-2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

(R)-2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B13327680
M. Wt: 155.15 g/mol
InChI Key: AVFMAEDZNWFUCD-RXMQYKEDSA-N
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Description

®-2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a compound that belongs to the class of amino acids. It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the cyclocondensation of hydrazine with a carbonyl system. This method is commonly used for the synthesis of pyrazole derivatives . The reaction conditions often include the use of solvents like methanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

®-2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

®-2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific structure, which includes a pyrazole ring and an amino acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

(2R)-2-amino-2-(1-methylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C6H9N3O2/c1-9-3-4(2-8-9)5(7)6(10)11/h2-3,5H,7H2,1H3,(H,10,11)/t5-/m1/s1

InChI Key

AVFMAEDZNWFUCD-RXMQYKEDSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@H](C(=O)O)N

Canonical SMILES

CN1C=C(C=N1)C(C(=O)O)N

Origin of Product

United States

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